![molecular formula C7H10Cl2F2N2 B2922141 [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2490432-09-0](/img/structure/B2922141.png)
[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride” is a versatile chemical compound widely used in scientific research. It has a CAS Number of 2490432-09-0 and a molecular weight of 231.07 . It is a powder at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-11-6(3-5)4-10;;/h1-3,7H,4,10H2;2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 231.07 .Applications De Recherche Scientifique
Protein Kinase Inhibition
This compound has been identified as a key intermediate in the preparation of protein kinase inhibitors. These inhibitors are crucial in cancer research as they can regulate cell functions by turning enzymes on or off .
Phosphoinositide 3-Kinase (PI3K) Research
EN300-27122191: is used in the synthesis of compounds that inhibit PI3K, an enzyme involved in cell growth and survival. Inhibitors of PI3K have potential applications in treating cancers and other diseases where cell growth is dysregulated .
Mechanistic Target of Rapamycin (mTOR) Kinase Research
The compound is also a precursor for the synthesis of mTOR kinase inhibitors. mTOR is a critical enzyme in cell proliferation, and its inhibitors are being studied for their potential to treat various cancers .
Analytical Chemistry
In analytical chemistry, EN300-27122191 can be used as a standard or reagent in various assays and analytical methods to quantify or identify other substances due to its well-defined properties .
Chemical Education
Lastly, EN300-27122191 can be employed in educational settings, such as university research labs, to teach advanced synthetic techniques and chemical analysis methods to students .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride, also known as EN300-27122191, are the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . These kinases play crucial roles in cellular processes such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them important targets for therapeutic intervention.
Mode of Action
The compound interacts with its targets (PI3K and mTOR kinase) by binding to their active sites. This binding inhibits the kinase activity of PI3K and mTOR, thereby preventing the phosphorylation of downstream proteins . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of PI3K and mTOR kinase affects multiple biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival. By inhibiting this pathway, EN300-27122191 can potentially halt cell proliferation and induce apoptosis .
Pharmacokinetics
The presence of the difluoromethyl group in the compound is known to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in drug design .
Result of Action
The molecular and cellular effects of EN300-27122191’s action primarily involve the inhibition of cell growth and proliferation, and the induction of apoptosis. These effects are due to the compound’s inhibitory action on PI3K and mTOR kinase .
Propriétés
IUPAC Name |
[4-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-11-6(3-5)4-10;;/h1-3,7H,4,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPIRVZYCKRQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2490432-09-0 |
Source


|
| Record name | 1-[4-(difluoromethyl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2922060.png)
![2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](/img/structure/B2922061.png)
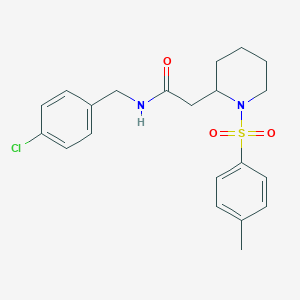
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)
![(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2922065.png)
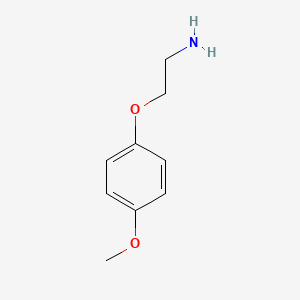
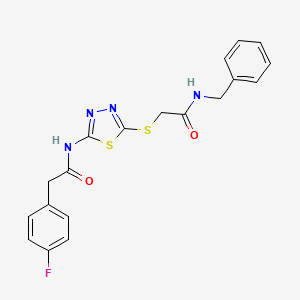
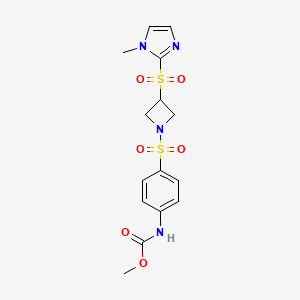

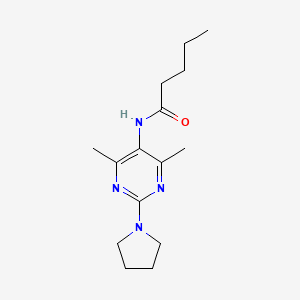
![7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2922078.png)

